N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

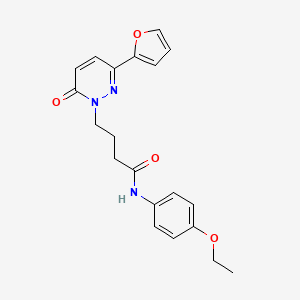

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (molecular formula: C₂₀H₂₁N₃O₃; molecular weight: 351.4 g/mol) is a pyridazinone derivative characterized by a 4-ethoxyphenyl group attached via a butanamide linker to a pyridazinone core substituted with a furan-2-yl moiety at position 3 . Its structure includes:

- Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 4.

- Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 3 of the pyridazinone ring.

- 4-Ethoxyphenyl group: An aromatic ring with an ethoxy (-OCH₂CH₃) substituent at the para position, connected via a butanamide chain.

However, specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-2-26-16-9-7-15(8-10-16)21-19(24)6-3-13-23-20(25)12-11-17(22-23)18-5-4-14-27-18/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIDOSZUPLHUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic effects against various diseases, including cancer and inflammation.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Molecular Formula: C19H23N3O3

- Molecular Weight: 357.4 g/mol

- CAS Number: 899990-10-4

The presence of the ethoxyphenyl and furan groups, along with the pyridazinone core, contributes to the compound's unique biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:

this compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.

2. Receptor Interaction:

The compound can bind to specific cellular receptors, altering signal transduction pathways that regulate numerous cellular functions.

3. Modulation of Gene Expression:

It influences the expression of genes related to cell growth, apoptosis, and immune responses, thus playing a role in cellular regulation and potential therapeutic applications.

Biological Activities

Research on pyridazinone derivatives has indicated several biological activities, including:

-

Anticancer Activity:

Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. -

Anti-inflammatory Effects:

The compound has demonstrated potential in reducing inflammation through the modulation of inflammatory cytokines and pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. |

| Study 2 | Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly. |

| Study 3 | Investigated the mechanism of action, revealing that the compound interacts with specific signaling pathways involved in cell survival and proliferation. |

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues with Modified Aromatic Substituents

a) N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-75-1)

- Key differences : The 4-ethoxyphenyl group in the target compound is replaced with a 2-ethylphenyl group.

b) 4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS 953159-12-1)

- Key differences : The furan-2-yl group is replaced with a simple phenyl ring, and the 4-ethoxyphenyl is substituted with a 4-sulfamoylphenethyl group.

- Impact : The sulfonamide moiety introduces hydrogen-bonding capacity and polar character, which may enhance solubility but reduce blood-brain barrier penetration compared to the ethoxy group .

c) Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e, 6f, 6h)

- Key differences: These hybrids incorporate antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via propanamide chains to pyridazinone cores substituted with piperazine or halogenated aryl groups .

- For example, compound 6h (C₁₀H₉N₃O₄S) showed distinct IR absorption at 1650 cm⁻¹ (C=O), suggesting conformational rigidity .

Derivatives with Alternative Heterocyclic Cores

a) 4-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

- Key differences: The pyridazinone ring is replaced with a pyrimidinone core, and the furan is absent.

- Impact: Pyrimidinone’s electronic distribution differs due to nitrogen positions, altering binding interactions. The thiadiazole group introduces sulfur, which may modulate metabolic stability .

b) Pyridazinone Thioderivatives (e.g., Compounds 5a, 6a, 8a)

- Key differences : Methylthio (-SCH₃) or thioamide (-NHC(S)-) groups replace oxygen-containing substituents.

- Impact : Sulfur’s larger atomic size and lower electronegativity compared to oxygen (in furan) may enhance hydrophobic interactions but reduce polarity. For instance, 8a (C₂₂H₂₄N₄O₄S) showed a molecular ion peak at m/z 440.5 .

Q & A

Q. How can crystallographic data improve formulation strategies for in vivo delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.